![molecular formula C24H20N2O3S2 B186428 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6157-60-4](/img/structure/B186428.png)
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-d]pyrimidine family and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The exact mechanism of action of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. For example, its anti-inflammatory effects may be due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemische Und Physiologische Effekte
In addition to its anti-inflammatory, anti-cancer, and anti-viral effects, 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, suggesting that it may have potential applications in the treatment of metabolic disorders such as hyperlipidemia and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the scientific research on 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthetic methods that are more efficient and cost-effective. Another direction is the investigation of its potential applications in the treatment of other diseases, such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets in cells.
Synthesemethoden
The synthesis of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, including the formation of the thieno[2,3-d]pyrimidine ring system and the introduction of the methoxyphenyl and sulfanyl groups. One of the most common methods for synthesizing this compound involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with 4-methoxyphenacyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 2-oxo-2-phenylethyl bromide in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one have been investigated in several scientific studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in human macrophages. Another study found that it exhibited anti-cancer effects by inducing apoptosis in human colon cancer cells. Additionally, this compound has been shown to exhibit anti-viral effects against human cytomegalovirus.
Eigenschaften
CAS-Nummer |
6157-60-4 |
|---|---|
Produktname |
3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
Molekularformel |
C24H20N2O3S2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
11-(4-methoxyphenyl)-10-phenacylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C24H20N2O3S2/c1-29-17-12-10-16(11-13-17)26-23(28)21-18-8-5-9-20(18)31-22(21)25-24(26)30-14-19(27)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9,14H2,1H3 |
InChI-Schlüssel |
QYTMMMYZPIZBPF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



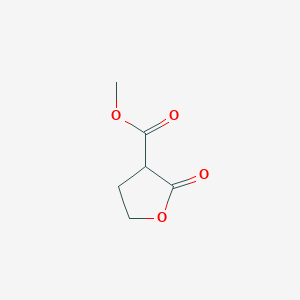
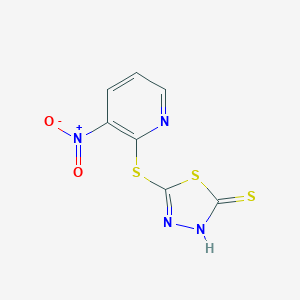

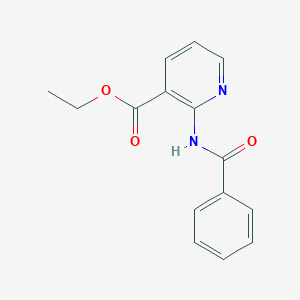
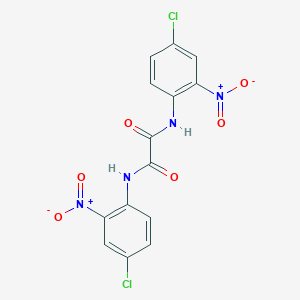
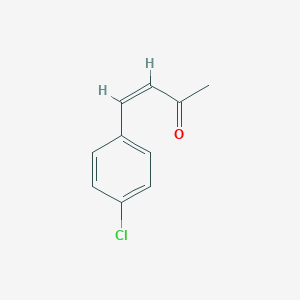
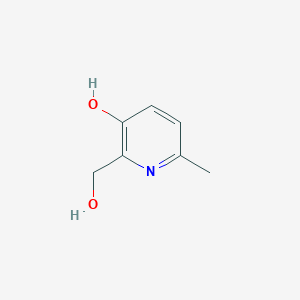

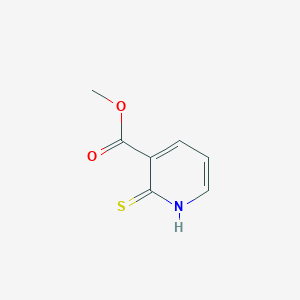
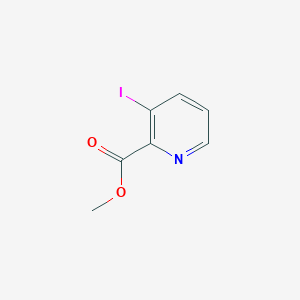
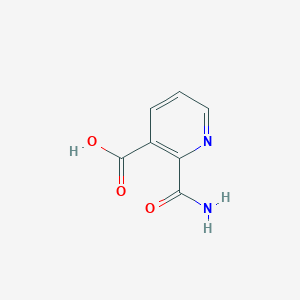

![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)